
3-anilino-5-(4-methoxybenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-anilino-5-(4-methoxybenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one” is a synthetic organic compound that belongs to the class of imidazolones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-anilino-5-(4-methoxybenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazolone core: This can be achieved through the condensation of an appropriate aniline derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Substitution reactions: Introduction of the anilino and benzylidene groups can be carried out through nucleophilic substitution reactions.
Final assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions, often involving catalysts and specific solvents.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and cost-effective raw materials.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, especially on the aromatic rings, using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mécanisme D'action
The mechanism of action of “3-anilino-5-(4-methoxybenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes, binding to receptor sites, or interference with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-anilino-5-(4-hydroxybenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one
- 3-anilino-5-(4-chlorobenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one
- 3-anilino-5-(4-nitrobenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one
Uniqueness
The uniqueness of “3-anilino-5-(4-methoxybenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one” lies in its specific substituents, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the methoxy group, for example, can enhance its electron-donating ability, potentially affecting its interaction with biological targets.
Propriétés
Formule moléculaire |
C24H21N3O2 |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
(5E)-3-anilino-5-[(4-methoxyphenyl)methylidene]-2-(4-methylphenyl)imidazol-4-one |
InChI |
InChI=1S/C24H21N3O2/c1-17-8-12-19(13-9-17)23-25-22(16-18-10-14-21(29-2)15-11-18)24(28)27(23)26-20-6-4-3-5-7-20/h3-16,26H,1-2H3/b22-16+ |
Clé InChI |
HXBNGPXREKCJPX-CJLVFECKSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)OC)/C(=O)N2NC4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)OC)C(=O)N2NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(2,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374336.png)
![2-[2-(1H-indol-3-yl)ethyl]-N-[2-(4-methoxyphenyl)ethyl]-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13374338.png)
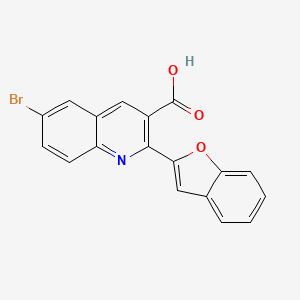
![methyl 4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-2-ylcarbamate](/img/structure/B13374355.png)
![Ethyl 1-benzoyl-8-hydroxy-9-oxa-5-azatricyclo[5.2.1.0~3,8~]decane-5-carboxylate](/img/structure/B13374362.png)
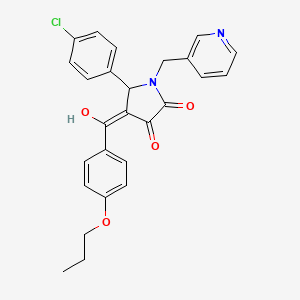
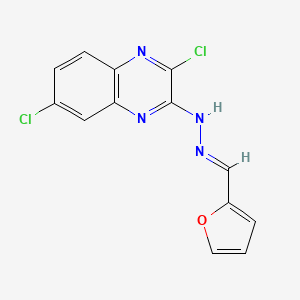
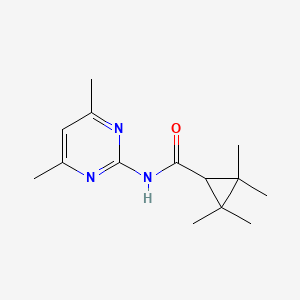
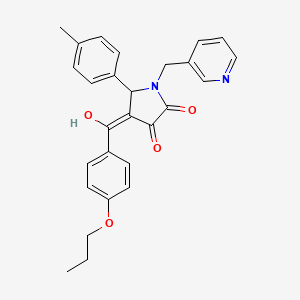
![4-{[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13374400.png)
![Dimethyl 1,1',2,6',7',7'a-hexahydro-2-oxospiro(indole-3,5'-pyrrolo[1,2-c][1,3]thiazole)-6',7'-dicarboxylate](/img/structure/B13374404.png)
![N,N-diethyl-N-{[6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine](/img/structure/B13374411.png)
![Ethyl {[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]oxy}acetate](/img/structure/B13374415.png)
![Methyl 2-{[(4-bromo-2-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B13374424.png)
